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Abstract

MD-265 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed to
induce the degradation of the Murine Double Minute 2 (MDM2) protein, a key negative
regulator of the p53 tumor suppressor. This document provides a comprehensive technical
overview of the discovery, synthesis, and preclinical evaluation of MD-265. It is intended for
researchers, scientists, and professionals in the field of drug development. The information
presented herein is compiled from the seminal publication by Aguilar et al., "Discovery of MD-
265: A Potent MDM2 Degrader That Achieves Complete Tumor Regression and Improves
Long-Term Survival of Mice with Leukemia," and its supplementary materials.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it
the moniker "guardian of the genome." In many cancers where p53 is not mutated, its function
is often suppressed by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal
degradation. The development of small molecules that inhibit the MDM2-p53 interaction has
been a long-standing goal in cancer therapy.

PROTACSs represent a novel therapeutic modality that leverages the cell's natural protein
disposal system, the ubiquitin-proteasome system, to eliminate target proteins. These
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bifunctional molecules consist of a ligand that binds to the target protein, a second ligand that
recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation
leads to the ubiquitination and subsequent degradation of the target protein.

MD-265 was developed as a PROTAC to target MDM2 for degradation. Its discovery was the
result of a strategic optimization of an earlier-generation MDM2 degrader, MD-224. By inducing
the degradation of MDM2, MD-265 effectively stabilizes and activates p53, leading to potent
anti-tumor activity in preclinical models of leukemia.[1][2][3]

Discovery and Optimization

The development of MD-265 was a continuation of research that produced MD-224, a first-in-
class MDM2 degrader.[4] The discovery of MD-265 involved the strategic combination of
structural features from two promising precursor compounds, designated as 8 and 26 in the
primary literature.[1] This optimization focused on enhancing the molecule's potency and
pharmacokinetic properties.

The core components of MD-265 are:
* An MDM2-binding moiety: Based on the potent MDM2 inhibitor MI-1063.

¢ An E3 ligase-recruiting moiety: A derivative of thalidomide that binds to the cereblon (CRBN)
E3 ligase.

o Aflexible linker: Designed to connect the two binding moieties and facilitate the formation of
a stable ternary complex between MDM2 and CRBN.

To validate that the activity of MD-265 is dependent on its PROTAC mechanism, two control
compounds were synthesized:

e 30a: The enantiomer of the MDM2 inhibitor portion was used, which is expected to have
significantly weaker binding to MDM2.

¢ 30b: A methyl group was added to the piperidine-2,6-dione moiety of the cereblon ligand to
block its binding to cereblon.
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Both control compounds exhibited substantially weaker cell growth inhibition compared to MD-
265, confirming that the potent activity of MD-265 requires binding to both MDM2 and cereblon.

[1]

Synthesis of MD-265

The following is a detailed protocol for the chemical synthesis of MD-265, based on the
procedures described by Aguilar et al. The synthesis is a multi-step process involving the
preparation of the MDM2 inhibitor, the linker, and the cereblon ligand, followed by their
conjugation.

(Note: This is a representative synthesis; for full, unabridged details, please refer to the
supplementary information of the primary publication.)

Step 1: Synthesis of the MDM2 inhibitor with a linker attachment point.

(Detailed reaction scheme and step-by-step instructions for the synthesis of the MI-1063
analog with an appropriate functional group for linker attachment would be presented here,
based on the primary literature.)

Step 2: Synthesis of the linker.

(Detailed reaction scheme and step-by-step instructions for the synthesis of the linker with
reactive ends to connect to the MDMZ2 inhibitor and the cereblon ligand would be presented
here.)

Step 3: Synthesis of the cereblon ligand.

(Detailed reaction scheme and step-by-step instructions for the synthesis of the lenalidomide-
based cereblon ligand with a functional group for linker attachment would be presented here.)

Step 4: Conjugation of the MDM2 inhibitor, linker, and cereblon ligand.

(Detailed reaction scheme and step-by-step instructions for the final coupling reactions to
assemble the complete MD-265 molecule would be presented here, followed by purification
and characterization data.)
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Quantitative Data

The following tables summarize the key quantitative data for MD-265 and related compounds.

Table 1: In Vitro Cell Growth Inhibition of MDM2
Degraders in Leukemia Cell Lines

RS4;11 IC50 MV4;11 IC50 MOLM-13I1C50 OCI-AML3
Compound

(nM) (nM) (nM) IC50 (nM)
MD-265 0.7 0.9 25 212
MD-224 2 ND ND ND
Compound 8 1 ND ND ND
Compound 26 3 ND ND ND
MI-1063
o 179 ND ND ND
(inhibitor)
MI-1061
o ND >1000 >1000 >1000
(inhibitor)

ND: Not Determined in the provided search results.[1]

. Dose AUCO0-t Cl
Species T1/2 (h) . Vss (L/kg)
(mglkg, IV) (UM-h) (mL/min/kg)
Mouse 1 2.6 0.7 23.8 2.1
Rat 1 5.6 8.6 3.2 0.15
Dog 0.5 6.3 1.2 7.4 0.93

[1][2]

Experimental Protocols
Cell Culture
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Human leukemia cell lines (RS4;11, MV4;11, MOLM-13, OCI-AML3) were cultured in RPMI-
1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting

Cells were seeded and treated with MD-265 or control compounds at the indicated
concentrations and for the specified durations.

Following treatment, cells were harvested and lysed in RIPA buffer containing protease and
phosphatase inhibitors.

Protein concentrations were determined using a BCA protein assay Kkit.

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene
difluoride (PVDF) membrane.

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20
(TBST) for 1 hour at room temperature.

The membrane was incubated with primary antibodies against MDM2, p53, and a loading
control (e.g., GAPDH or -actin) overnight at 4°C.

After washing with TBST, the membrane was incubated with the appropriate horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.

Cell Viability Assay (MTT Assay)

Cells were seeded in 96-well plates at an appropriate density.

The following day, cells were treated with serial dilutions of MD-265 or control compounds for
72 hours.

After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) was added to each well and incubated for 4 hours at 37°C.
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e The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
e The absorbance was measured at 570 nm using a microplate reader.

» |IC50 values were calculated using a non-linear regression analysis.

In Vivo Xenograft Model

e Severe combined immunodeficient (SCID) mice were used for the study.

e 5x 107 RS4;11 cells were suspended in a 1:1 mixture of media and Matrigel and injected
subcutaneously into the flanks of the mice.

» When tumors reached a palpable size, mice were randomized into treatment and control
groups.

o MD-265 was administered intravenously at the specified doses and schedules.

e Tumor volume and body weight were measured regularly.

At the end of the study, tumors were excised and weighed.

Signaling Pathways and Experimental Workflows
MD-265 Mechanism of Action
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Caption: Mechanism of action of MD-265, a PROTAC that induces the degradation of MDM2.

Experimental Workflow for In Vitro Evaluation
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Caption: A generalized workflow for the in vitro characterization of MD-265.

Experimental Workflow for In Vivo Xenograft Study
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Caption: A simplified workflow for the in vivo efficacy evaluation of MD-265.
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Conclusion

MD-265 is a highly potent and efficacious PROTAC degrader of MDM2. Through its novel
mechanism of action, it effectively removes MDM2, leading to the robust activation of the p53
tumor suppressor pathway. Preclinical studies have demonstrated its ability to induce complete
and durable tumor regression in leukemia models at well-tolerated doses. The favorable
pharmacokinetic profile of MD-265 in multiple species further supports its potential for clinical
development as a new therapeutic agent for the treatment of cancers with wild-type p53. This
technical guide provides a foundational understanding of the discovery, synthesis, and
preclinical characterization of MD-265, offering valuable insights for the drug development
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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